Ethanol-d Ethanol-d Ethan(ol-d) (Ethanol-OD) is a deuterated ethanol in which the proton of OH group has been replaced by the deuterium (D) atom. It is a deuterium labeled solvent. It serves as a model compound for the Raman spectrometric evaluation of the fine structure of the OX (X = H, D) stretching vibrational profile arising from rotational isomerism. Triethylorthocarbonate has been employed as a precursor for the preparation of high isotopic purity ethanol-OD.
Ethan(ol-d) (ethanol-d, ethanol-d1) is a deuterated NMR solvent useful in NMR-based research and analyses. It can be prepared by reacting tetraethylorthosilicate with deuterium oxide. The hydrogen bonding in ethanol-d1 has been investigated based on Raman spectral data. The far infrared (FIR) spectrum of ethanol-d1 has been studied using ab initio calculations.

Brand Name: Vulcanchem
CAS No.: 925-93-9
VCID: VC20816899
InChI: InChI=1S/C2H6O/c1-2-3/h3H,2H2,1H3/i3D
SMILES: CCO
Molecular Formula: C2H6O
Molecular Weight: 47.07 g/mol

Ethanol-d

CAS No.: 925-93-9

Cat. No.: VC20816899

Molecular Formula: C2H6O

Molecular Weight: 47.07 g/mol

* For research use only. Not for human or veterinary use.

Ethanol-d - 925-93-9

Specification

Description Ethan(ol-d) (Ethanol-OD) is a deuterated ethanol in which the proton of OH group has been replaced by the deuterium (D) atom. It is a deuterium labeled solvent. It serves as a model compound for the Raman spectrometric evaluation of the fine structure of the OX (X = H, D) stretching vibrational profile arising from rotational isomerism. Triethylorthocarbonate has been employed as a precursor for the preparation of high isotopic purity ethanol-OD.
Ethan(ol-d) (ethanol-d, ethanol-d1) is a deuterated NMR solvent useful in NMR-based research and analyses. It can be prepared by reacting tetraethylorthosilicate with deuterium oxide. The hydrogen bonding in ethanol-d1 has been investigated based on Raman spectral data. The far infrared (FIR) spectrum of ethanol-d1 has been studied using ab initio calculations.

CAS No. 925-93-9
Molecular Formula C2H6O
Molecular Weight 47.07 g/mol
IUPAC Name deuteriooxyethane
Standard InChI InChI=1S/C2H6O/c1-2-3/h3H,2H2,1H3/i3D
Standard InChI Key LFQSCWFLJHTTHZ-WFVSFCRTSA-N
Isomeric SMILES [2H]OCC
SMILES CCO
Canonical SMILES CCO

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator